N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 941948-57-8
VCID: VC6821680
InChI: InChI=1S/C18H22N6OS2/c1-26-18-21-16(23-7-2-3-8-23)14-12-20-24(17(14)22-18)9-6-19-15(25)11-13-5-4-10-27-13/h4-5,10,12H,2-3,6-9,11H2,1H3,(H,19,25)
SMILES: CSC1=NC2=C(C=NN2CCNC(=O)CC3=CC=CS3)C(=N1)N4CCCC4
Molecular Formula: C18H22N6OS2
Molecular Weight: 402.54

N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

CAS No.: 941948-57-8

Cat. No.: VC6821680

Molecular Formula: C18H22N6OS2

Molecular Weight: 402.54

* For research use only. Not for human or veterinary use.

N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide - 941948-57-8

Specification

CAS No. 941948-57-8
Molecular Formula C18H22N6OS2
Molecular Weight 402.54
IUPAC Name N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-thiophen-2-ylacetamide
Standard InChI InChI=1S/C18H22N6OS2/c1-26-18-21-16(23-7-2-3-8-23)14-12-20-24(17(14)22-18)9-6-19-15(25)11-13-5-4-10-27-13/h4-5,10,12H,2-3,6-9,11H2,1H3,(H,19,25)
Standard InChI Key YVRVOTLWKQQRMF-UHFFFAOYSA-N
SMILES CSC1=NC2=C(C=NN2CCNC(=O)CC3=CC=CS3)C(=N1)N4CCCC4

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a pyrazolo[3,4-d]pyrimidine scaffold, a bicyclic heteroaromatic system known for its versatility in drug design. The core is substituted at position 4 with a pyrrolidin-1-yl group and at position 6 with a methylthio (-SMe) moiety. An ethylacetamide side chain at position 1 connects the core to a thiophen-2-yl group, enhancing lipophilicity and potential target binding .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₈H₂₂N₆OS₂
Molecular Weight402.54 g/mol
IUPAC NameN-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-thiophen-2-ylacetamide
CAS Registry Number941948-57-8
SMILESCSC1=NC2=C(C=NN2CCNC(=O)CC3=CC=CS3)C(=N1)N4CCCC4

The thiophene ring introduces π-π stacking capabilities, while the pyrrolidine moiety may influence conformational flexibility and solubility .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step reactions, as inferred from analogous pyrazolo-pyrimidine derivatives . A plausible route includes:

  • Core Formation: Cyclocondensation of 4,6-dichloropyrimidine with hydrazine derivatives to form the pyrazolo[3,4-d]pyrimidine backbone.

  • Substitution Reactions:

    • Pyrrolidine Introduction: Nucleophilic aromatic substitution at position 4 using pyrrolidine under basic conditions (e.g., K₂CO₃).

    • Methylthio Incorporation: Thiolation at position 6 via displacement with methylthiolate .

  • Side Chain Attachment: Alkylation of the pyrazole nitrogen with 2-chloroethylamine, followed by acetylation with 2-(thiophen-2-yl)acetic acid .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield Optimization Strategies
CyclocondensationHydrazine hydrate, EtOH, refluxCatalytic acid (e.g., HCl)
Pyrrolidine SubstitutionPyrrolidine, DMF, 80°C, 12hMicrowave-assisted synthesis
ThiolationNaSMe, DMSO, 120°CPhase-transfer catalysts

Purification typically employs column chromatography (silica gel, ethyl acetate/hexane) .

Biological Activity and Mechanistic Insights

Cytotoxicity Profiles

In vitro assays against HeLa and MCF-7 cell lines revealed moderate cytotoxicity (IC₅₀ = 8.2–12.4 μM), with apoptosis induction via caspase-3 activation. The thiophene-acetamide side chain may facilitate membrane permeability, as evidenced by logP values (~2.3) .

Structural Analogs and Structure-Activity Relationships (SAR)

Impact of Substituent Variations

  • Pyrrolidine vs. Piperidine: Replacement with piperidine (as in PubChem CID 24768405) reduces potency by 30%, highlighting the importance of the five-membered ring for target fit .

  • Thiophene vs. Phenyl: Analogous compounds with phenyl groups exhibit 2-fold lower activity, underscoring thiophene’s role in π-stacking interactions .

Table 3: Comparative Bioactivity of Analogs

Compound ModificationIC₅₀ (μM)Target Selectivity
Parent Compound (Pyrrolidine)8.2DHFR, EGFR
Piperidine Variant12.1DHFR
Phenyl-Acetamide Analog18.7EGFR

Therapeutic Applications and Future Directions

Oncology

Preclinical data support further investigation in colorectal adenocarcinoma models, where DHFR overexpression is prevalent. Combination studies with 5-fluorouracil could exploit synergistic folate pathway inhibition .

Neuropharmacology

Structural similarities to adenosine receptor antagonists (e.g., Patent US20100234341A1) suggest potential in Parkinson’s disease, warranting adenosine A₂A receptor binding assays .

Challenges and Innovations

  • Solubility Limitations: LogS = -4.1 indicates poor aqueous solubility; prodrug strategies (e.g., phosphate esters) are under exploration.

  • Stereochemical Complexity: The ethylacetamide linker’s conformation may influence bioavailability, necessitating crystallographic studies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator